molecular formula C15H13N5O3 B2825662 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941901-39-9

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2825662
CAS RN: 941901-39-9
M. Wt: 311.301
InChI Key: MTRDLZGHOAGBGP-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a derivative of the pyrimidine class of compounds . Pyrimidine derivatives have been explored for their potential as antitubercular agents .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, a method for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including dioxo, pyridin-2-ylmethyl, and dihydropyrido[3,2-d]pyrimidin-1(2H)-yl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the pyrimidine ring could potentially undergo reactions typical of aromatic compounds .

Scientific Research Applications

Antimicrobial Activity of Pyrimidinone Derivatives A study focused on synthesizing a series of pyrimidinones and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, including various pyrimidinone derivatives, showed significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests their potential as effective antimicrobial agents in medical research and therapy applications (Hossan et al., 2012).

Formation of Polymeric Coordination Complexes Research into the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 produced mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation of these compounds provided insights into their potential applications in the development of new materials or chemical processes (Klimova et al., 2013).

Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Applications A series of 2-aminopyrimidines were synthesized and optimized for potency as ligands for the histamine H4 receptor, leading to the identification of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This research underscores the therapeutic potential of H4 receptor antagonists in treating inflammation and pain (Altenbach et al., 2008).

Design and Synthesis for In Vitro Cytotoxic Activity The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents led to the identification of compounds exhibiting appreciable cancer cell growth inhibition against a range of cancer cell lines. This highlights the potential of these derivatives in the development of novel anticancer therapies (Al-Sanea et al., 2020).

Crystal Structure Analysis for Drug Design The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, revealing a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonding. This structural insight is crucial for the design and optimization of drugs targeting specific molecular interactions (Subasri et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential as an antitubercular agent, given the promising results seen with similar pyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.

Mechanism of Action

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c16-12(21)9-19-11-5-3-7-18-13(11)14(22)20(15(19)23)8-10-4-1-2-6-17-10/h1-7H,8-9H2,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRDLZGHOAGBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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